2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one
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Overview
Description
2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amino, sulfanyl, and enamine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamine group can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the enamine group can produce primary or secondary amines.
Scientific Research Applications
2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups may interact with enzymes or receptors, modulating their activity. The enamine group can participate in electron transfer reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: Known for their pharmacological properties.
2-aminopyrimidine derivatives: Investigated for their antibacterial potential.
Uniqueness
The unique combination of functional groups in 2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide sets it apart from similar compounds
Properties
CAS No. |
1380723-44-3 |
---|---|
Molecular Formula |
C37H62N4O2S |
Molecular Weight |
627.0 g/mol |
IUPAC Name |
2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one |
InChI |
InChI=1S/C27H44N4OS.C8H12O.C2H6/c1-7-11-22(30-25(12-8-2)21-13-14-23(28)26(33)17-21)18-24(29)27(32)31(20(6)10-4)16-15-19(5)9-3;1-4-6-8(5-2)7(3)9;1-2/h8,13-14,17-20,25,33H,2,7,9-12,15-16,28-29H2,1,3-6H3;4-6H,1-3H3;1-2H3 |
InChI Key |
MHXMMWFKILDNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC.CCCC(=NC(CC=C)C1=CC(=C(C=C1)N)S)C=C(C(=O)N(CCC(C)CC)C(C)CC)N.CC=CC(=CC)C(=O)C |
Origin of Product |
United States |
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